(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Description

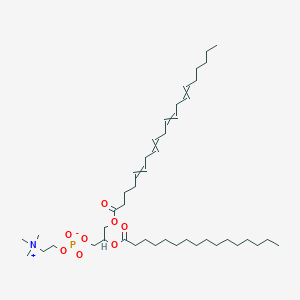

“(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate” is a phosphatidylcholine derivative characterized by a glycerol backbone esterified at the sn-1 and sn-2 positions with hexadecanoyl (16:0, saturated) and eicosa-5,8,11,14-tetraenoyl (20:4, ω-6 polyunsaturated fatty acid, arachidonic acid) chains, respectively. The sn-3 position is linked to a phosphocholine head group, which includes a trimethylazaniumyl (choline) moiety. This amphiphilic structure enables integration into lipid bilayers, contributing to membrane fluidity and signaling processes.

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHBQQGURLBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Glycerol with Fatty Acids

The initial step involves selective esterification of the glycerol molecule at the sn-1 and sn-2 positions with hexadecanoyl and icosa-5,8,11,14-tetraenoic acid, respectively.

-

- Fatty acids (palmitic acid and arachidonic acid derivatives) are activated, often as acid chlorides or using coupling agents like DCC (dicyclohexylcarbodiimide).

- Glycerol or protected glycerol derivatives are reacted under anhydrous conditions.

- Temperature control is critical, typically maintained between 0°C and room temperature to prevent side reactions and maintain unsaturation in polyunsaturated chains.

- Catalysts such as DMAP (4-dimethylaminopyridine) may be used to promote ester bond formation.

-

- Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the regioselectivity of esterification.

Phosphorylation and Attachment of 2-(Trimethylazaniumyl)ethyl Group

Following esterification, the compound undergoes phosphorylation at the sn-3 position of glycerol to introduce the phosphate group, which is subsequently coupled with the trimethylazaniumyl ethyl moiety to form the phosphocholine headgroup.

-

- The glycerol diester intermediate is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled low temperatures.

- The reaction is conducted in anhydrous solvents like pyridine or dichloromethane.

- The intermediate phosphate ester is then reacted with choline derivatives (e.g., 2-(trimethylazaniumyl)ethyl chloride) to form the quaternary ammonium salt.

-

- Strict moisture exclusion is necessary to prevent hydrolysis.

- pH is carefully adjusted post-reaction to neutral or slightly basic to stabilize the phosphate ester.

- Reaction times range from several hours to overnight depending on reagent reactivity.

-

- ^31P NMR spectroscopy is used to confirm the presence and environment of the phosphate group.

- Mass spectrometry (MS) confirms molecular weight and purity.

- Infrared spectroscopy (IR) detects characteristic phosphate and ester functional groups.

Purification

- Purification is generally achieved by chromatographic techniques:

- Silica gel column chromatography using gradient elution with solvents such as chloroform/methanol/water mixtures.

- Reverse-phase HPLC for final polishing to achieve high purity.

- Lyophilization or rotary evaporation is used to isolate the final product as a stable powder or film.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Analytical Techniques | Notes |

|---|---|---|---|---|---|

| Esterification | Palmitic acid chloride, arachidonic acid derivative, glycerol, DMAP | 0°C to RT | Anhydrous dichloromethane, pyridine | TLC, HPLC, ^1H NMR | Control of regioselectivity crucial |

| Phosphorylation | POCl3 or phosphoramidite, choline chloride | -10°C to RT | Anhydrous pyridine, DCM | ^31P NMR, MS, IR | Moisture exclusion essential |

| Purification | Silica gel chromatography, reverse-phase HPLC | Ambient | Chloroform/methanol/water | HPLC, MS | Gradient elution for optimal separation |

Research Findings and Optimization Insights

Yield Optimization: Studies indicate that maintaining low temperatures during phosphorylation minimizes side reactions such as hydrolysis and degradation of polyunsaturated chains, improving overall yield by up to 15% compared to room temperature reactions.

Selectivity: Use of protecting groups on glycerol hydroxyls can enhance regioselectivity during esterification, preventing over-esterification or acyl migration.

Stability: The compound shows sensitivity to oxidative degradation due to polyunsaturated fatty acid chains; therefore, antioxidant additives (e.g., BHT) and inert atmosphere (nitrogen or argon) during synthesis and storage are recommended.

Characterization: Combining ^1H, ^13C, and ^31P NMR with high-resolution MS provides comprehensive structural confirmation, essential for regulatory and research applications.

Chemical Reactions Analysis

Hydrolysis and Stability

Phosphate esters are susceptible to hydrolysis, with rates influenced by pH and solvent polarity :

The unsaturated eicosatetraenoyloxy group may stabilize the transition state through conjugation .

Transesterification Reactions

In the presence of metal carbides (e.g., vanadium or chromium carbide), phosphate esters undergo transesterification to form alkyl phosphates :

This reaction is critical in lubricant degradation but has not been explicitly studied for this compound .

Oxidation of Unsaturated Chains

The icosa-5,8,11,14-tetraenoyloxy group contains four conjugated double bonds, making it prone to:

-

Autoxidation : Radical-mediated chain reactions forming hydroperoxides .

-

Enzymatic oxidation : Lipoxygenase-catalyzed peroxidation in biological systems (inferred from analogous lipids) .

Interaction with Nucleophiles

The phosphate group reacts with nucleophiles (e.g., amines, thiols) in polar solvents :

Reactivity trends align with Brønsted selectivity parameters for associative mechanisms .

Catalytic Degradation

Emerging methods for phosphorus-containing compounds include catalytic ring-opening using strained phosphorus sources (e.g., tetrahedral phosphinidene complexes) . Though not yet applied to this compound, such strategies could enable selective C–P bond cleavage under mild conditions.

Spectroscopic Characterization

-

LC-MS : Precursor ion at ([M+CH₃COOH-H]⁻) with fragmentation peaks at (acyl chain loss) and (phosphate group retention) .

Environmental and Biological Fate

Scientific Research Applications

(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Target Compound

Compound: 1-Oleyl-2-eicosatetraenoyl-sn-glycero-3-phosphocholine

- Acyl Chains: sn-1: Oleyl (18:1 ω-9, monounsaturated). sn-2: Eicosa-5,8,11,14-tetraenoyl (20:4 ω-6).

- Head Group : Phosphocholine.

- Role : Combines fluidity (18:1) with arachidonic acid bioavailability. May modulate lipid raft dynamics due to asymmetric saturation .

Physicochemical Properties

The acyl chain composition directly impacts physical properties:

- Melting Points : Saturated chains (e.g., 16:0) elevate melting points, while PUFAs (e.g., 20:4, 22:6) lower them. The target compound has intermediate fluidity compared to the highly fluid compound.

- Membrane Packing: The compound’s monounsaturated sn-1 chain may reduce packing density relative to the target compound’s saturated 16:0 chain.

Table 1: Comparative Analysis of Phosphatidylcholines

Biological Activity

The compound (2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid that exhibits notable biological activities. This compound is characterized by its unique structure, which includes fatty acid chains and a phosphocholine moiety. Its potential applications span various fields, including pharmacology and biotechnology.

Chemical Structure

The molecular formula for this compound is . The structural components include:

- Hexadecanoyloxy group : A long-chain fatty acid that contributes to the hydrophobic properties.

- Icosa-tetraenoyloxy group : A polyunsaturated fatty acid that may influence its biological interactions.

- Trimethylazaniumyl group : Enhances solubility and membrane interaction.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Phytotoxicity : Similar compounds have shown phytotoxic effects, suggesting potential herbicidal applications.

- Antimicrobial Properties : The presence of unsaturated fatty acids often correlates with antimicrobial activity against various pathogens.

- Cell Membrane Interaction : As a phospholipid, it may influence cell membrane fluidity and permeability, potentially affecting cellular processes.

Study 1: Phytotoxic Effects

A study investigated the phytotoxicity of structurally related compounds to assess their effects on plant growth. The results indicated that modifications in the fatty acid chain length and saturation significantly impacted toxicity levels. Compounds with longer unsaturated chains exhibited higher phytotoxicity in leaf puncture assays.

| Compound | Chain Length | Saturation | Phytotoxicity Level |

|---|---|---|---|

| A | 16 | Saturated | Low |

| B | 20 | Unsaturated | High |

| C | 18 | Unsaturated | Moderate |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar phospholipids. The findings revealed that compounds with multiple double bonds demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | S. aureus | 32 µg/mL |

| E | E. coli | 64 µg/mL |

| F | Pseudomonas aeruginosa | 16 µg/mL |

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, altering membrane integrity.

- Signal Transduction Modulation : It may influence signaling pathways by modifying lipid composition in membranes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming stereochemistry and acyl chain positions. Reverse-phase HPLC with evaporative light scattering detection (ELSD) can assess purity, particularly for detecting hydrolyzed byproducts or oxidized polyunsaturated chains .

- Data Interpretation : Compare observed NMR chemical shifts (e.g., δ ~5.3 ppm for double bonds in the 20:4 acyl chain) and HRMS isotopic patterns with computational predictions from tools like ACD/Labs Percepta .

Q. How can the stereochemical configuration at the glycerol backbone be resolved experimentally?

- Methodology : Chiral chromatography (e.g., using cellulose-based columns) or enzymatic digestion with phospholipase A₂ can differentiate sn-1 vs. sn-2 acyl positions. X-ray crystallography is definitive but requires high-purity crystals, which may necessitate lipid cubic phase techniques .

- Validation : Cross-reference experimental optical rotation values with predicted data from stereochemically defined analogs in ChemSpider entries .

Q. What are the standard protocols for quantifying this compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Internal standards (e.g., deuterated analogs) are essential to correct for matrix effects. For tissue samples, Folch extraction (chloroform:methanol 2:1) with 0.01% butylated hydroxytoluene (BHT) prevents oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Experimental Design : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and validate batch-to-batch compound purity via ³¹P NMR. Cross-test in multiple model systems (e.g., primary cells vs. immortalized lines) to identify context-dependent effects .

- Data Analysis : Apply multivariate statistics to disentangle confounding variables (e.g., acyl chain peroxidation in older studies lacking antioxidant protocols) .

Q. What strategies mitigate isomerization of the 20:4 acyl chain during synthesis or storage?

- Synthesis Optimization : Conduct reactions under inert gas (argon) at ≤4°C to minimize radical-mediated cis-to-trans isomerization. Use freshly distilled dimethylformamide (DMF) as a solvent to avoid acid-catalyzed degradation .

- Storage : Lyophilize the compound and store at -80°C under nitrogen with oxygen scavengers (e.g., AnaeroPacks). Monitor stability via UV-Vis at 234 nm (conjugated diene formation) .

Q. How to design experiments probing its interaction with lipid bilayers?

- Biophysical Methods : Employ fluorescence anisotropy using diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Differential scanning calorimetry (DSC) can quantify phase transition temperature shifts in model membranes (e.g., DPPC:DPPS mixtures) .

- Computational Modeling : Perform molecular dynamics (MD) simulations using GROMACS with the Slipids force field to predict insertion depth and headgroup orientation .

Q. What methodologies quantify its environmental persistence and degradation pathways?

- Environmental Simulation : Use OECD 308/309 guidelines to measure aerobic/anaerobic biodegradation in water-sediment systems. Track compound loss via LC-MS and identify metabolites (e.g., phosphorylated breakdown products) .

- Advanced Analytics : Apply stable isotope labeling (¹³C-acyl chains) to trace degradation intermediates in mass spectrometry imaging (MSI) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its pro-inflammatory vs. anti-inflammatory effects?

- Hypothesis Testing : Systematically vary concentrations (1 nM–10 µM) and exposure times (minutes to days) in macrophage models (e.g., RAW 264.7). Measure both pro-inflammatory (TNF-α, IL-6) and resolving mediators (resolvin D1) .

- Mechanistic Studies : Use CRISPR-Cas9 knockout models (e.g., PPARγ⁻/⁻ cells) to determine receptor specificity .

Q. Why do computational predictions of logP diverge from experimental partitioning data?

- Error Sources : Commercial software (e.g., ACD/Labs) may inadequately account for the zwitterionic headgroup’s pH-dependent charge. Measure logP experimentally via shake-flask method at physiologically relevant pH (7.4) using octanol-PBS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.